molecular formula C15H14ClN3O B2391025 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile CAS No. 341967-14-4

2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile

Cat. No.: B2391025
CAS No.: 341967-14-4
M. Wt: 287.75
InChI Key: XEJVOVDZHOXUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core substituted with a chloro-methylphenoxy group and a dimethylamino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the chloro-methylphenoxy group and the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: K2CO3 in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The chloro-methylphenoxy group may interact with cellular receptors or enzymes, modulating their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-4-aminonicotinonitrile
  • 2-(4-Chloro-2-methylphenoxy)-4-(methylamino)nicotinonitrile
  • 2-(4-Chloro-2-methylphenoxy)-4-(ethylamino)nicotinonitrile

Uniqueness

Compared to similar compounds, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJVOVDZHOXUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.